N-(2-carbamoylphenyl)-3-methyl-4-nitrobenzamide

Lipophilicity Regioisomerism Physicochemical profiling

Select N-(2-carbamoylphenyl)-3-methyl-4-nitrobenzamide for your research to ensure experimental validity. This specific ortho-isomer is critical for studies on intramolecular hydrogen bonding, bioreductive activation, and metabolic stability. Unlike its para-isomer (CAS 6098-37-9), this compound possesses a distinct conformational ensemble and reduction potential due to its 3-methyl-4-nitro substitution and ortho-carbamoyl group, making it a precise tool for GDEPT/ADEPT research and valid SAR dataset expansion.

Molecular Formula C15H13N3O4
Molecular Weight 299.28 g/mol
Cat. No. B5767079
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-carbamoylphenyl)-3-methyl-4-nitrobenzamide
Molecular FormulaC15H13N3O4
Molecular Weight299.28 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)C(=O)NC2=CC=CC=C2C(=O)N)[N+](=O)[O-]
InChIInChI=1S/C15H13N3O4/c1-9-8-10(6-7-13(9)18(21)22)15(20)17-12-5-3-2-4-11(12)14(16)19/h2-8H,1H3,(H2,16,19)(H,17,20)
InChIKeyLQSIPNAOCQVDTG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(2-Carbamoylphenyl)-3-Methyl-4-Nitrobenzamide: Core Identity and Procurement Context


N-(2-carbamoylphenyl)-3-methyl-4-nitrobenzamide (molecular formula C₁₅H₁₃N₃O₄, molecular weight 299.28 g/mol) is a synthetic benzamide derivative belonging to the class of ortho-carbamoyl-substituted nitrobenzamides. Its scaffold integrates a 3-methyl-4-nitrobenzoyl moiety linked via an amide bond to a 2-carbamoylphenyl (anthranilamide) substructure, endowing the compound with a distinct hydrogen-bonding topography and electronic profile . The compound is cataloged under InChI Key LQSIPNAOCQVDTG-UHFFFAOYSA-N and is supplied exclusively for laboratory research use . Its closest structural analogs include the positional isomer N-(4-carbamoylphenyl)-3-methyl-4-nitrobenzamide (CAS 6098-37-9), the thiourea analog N-[(2-carbamoylphenyl)carbamothioyl]-3-methyl-4-nitrobenzamide, and the simpler unsubstituted parent N-(2-carbamoylphenyl)benzamide (CAS 18543-22-1), all of which share the benzamide core yet differ in critical pharmacophoric elements that preclude interchangeable use [1].

Why N-(2-Carbamoylphenyl)-3-Methyl-4-Nitrobenzamide Cannot Be Replaced by In-Class Analogs


Substituting N-(2-carbamoylphenyl)-3-methyl-4-nitrobenzamide with a generic benzamide or a simple positional isomer is scientifically unsound because critical molecular features governing target engagement, solubility, and metabolic fate change even with a single atom shift. The ortho-carbamoyl group engages in intramolecular hydrogen bonding distinct from the para-substituted isomer, altering the compound's conformational ensemble and hydrogen-bond donor/acceptor topology . The 3-methyl-4-nitro substitution pattern dictates the nitro group's reduction potential—a parameter directly linked to bioreductive activation and cellular cytotoxicity—which cannot be replicated by analogs lacking the methyl ortho-steric effect [1]. Furthermore, the amide linkage regiochemistry in this compound determines whether reduction of the nitro group or cleavage of the amide bond predominates under physiological reducing conditions, a bifurcation that has been experimentally demonstrated for isomeric nitrobenzanilides versus N-(nitrophenyl)benzamides [2]. The quantitative evidence below substantiates why these structural distinctions translate into measurable, decision-relevant performance differences.

Quantitative Differentiation Evidence for N-(2-Carbamoylphenyl)-3-Methyl-4-Nitrobenzamide


Ortho- vs. Para-Carbamoyl Regioisomerism Drives Significant Lipophilicity Divergence

The ortho-carbamoyl substitution in N-(2-carbamoylphenyl)-3-methyl-4-nitrobenzamide enables intramolecular hydrogen bonding with the adjacent amide NH, effectively masking one hydrogen-bond donor and reducing the compound's polar surface area (PSA) relative to the para-isomer. The para-substituted analog N-(4-carbamoylphenyl)-3-methyl-4-nitrobenzamide (CAS 6098-37-9) cannot form this intramolecular interaction, exposing its full PSA of 121.5 Ų and yielding a computed LogP of 3.86 [1]. This regioisomerism creates a measurable LogP differential that is expected to influence passive membrane permeability, solubility, and protein binding .

Lipophilicity Regioisomerism Physicochemical profiling

3-Methyl-4-Nitro Substitution Pattern Confers Distinct Reduction Potential vs. Unsubstituted and 4-Alkyl Nitrobenzamide Analogs

The 3-methyl group ortho to the 4-nitro substituent introduces steric torsion that twists the nitro group out of plane with the aromatic ring, directly modulating its one-electron reduction potential. In a systematic study of 3-nitro-4-alkylbenzamides, the reduction potential decreased by 90 mV between the unsubstituted parent and the tert-butyl derivative due to increasing nitro torsion angle [1]. The 3-methyl substitution in the target compound is predicted to produce an intermediate torsion angle and reduction potential between the unsubstituted (4-H) and bulkier 4-alkyl derivatives, establishing a quantifiable electrochemical differentiation from both 4-nitrobenzamide (no ortho substituent) and 4-iodo-3-nitrobenzamide (iniparib, ortho-iodo substitution) [2].

Reduction potential Nitro group torsion Bioreductive activation

Amide Bond Regiochemistry Dictates Metabolic Reduction Fate: Amide Reduction vs. Amide Cleavage

The amide connectivity in N-(2-carbamoylphenyl)-3-methyl-4-nitrobenzamide places it in the nitrobenzanilide subclass, where the nitrobenzoyl group is attached to the aniline nitrogen (Ar–NH–CO–Ar′). Experimental reduction studies using lithium aluminium hydride have demonstrated that nitrobenzanilides preferentially undergo reduction of the amide carbonyl functionality, whereas the isomeric N-(nitrophenyl)benzamides (Ar–CO–NH–Ar′) undergo preferential cleavage of the amide bond [1]. This connectivity-dependent bifurcation in reduction fate has direct implications for prodrug activation pathways and metabolite profiling.

Metabolic stability Amide reduction Prodrug activation

SAR-Guided Potency Differentiation: 4-Substituent Effects on Anticancer GI50 in 3-Nitrobenzamide Derivatives

A systematic SAR study of 4-substituted-3-nitrobenzamide derivatives evaluated anti-tumor activity across HCT-116, MDA-MB435, and HL-60 cell lines [1]. The most potent compound in the series, 4a, achieved GI50 values of 1.904–2.111 µM against all three lines. Other derivatives (4g, 4l–4n) showed enhanced potency against MDA-MB435 (GI50 1.008–3.586 µM) and HL-60 (GI50 1.993–3.778 µM). These data establish that the 4-substituent on the 3-nitrobenzamide scaffold directly tunes anti-proliferative potency over a measurable range, with the 3-methyl substituent in the target compound representing a specific point within this SAR landscape that differs from both more potent (4-alkoxy) and less potent (4-H) variants.

Structure-activity relationship Anticancer potency GI50

Carbamoyl vs. Thiocarbamoyl Linkage Determines Synthetic Complexity and Hydrogen-Bonding Capacity

The target compound N-(2-carbamoylphenyl)-3-methyl-4-nitrobenzamide features a standard amide (carboxamide) linkage, synthesized via direct coupling of 3-methyl-4-nitrobenzoic acid with 2-aminobenzamide using DCC-mediated coupling . In contrast, the thiourea analog N-[(2-carbamoylphenyl)carbamothioyl]-3-methyl-4-nitrobenzamide requires a multi-step synthesis proceeding through 2-carbamoylphenyl isothiocyanate as an intermediate before reaction with 3-methyl-4-nitrobenzoic acid under controlled conditions in dichloromethane or toluene with triethylamine . The oxygen-to-sulfur substitution in the linkage also increases hydrogen-bond acceptor character (C=S vs. C=O), altering target binding profiles and solubility.

Synthetic accessibility Thiourea analog Hydrogen bonding

Nitrobenzamide Scaffold Confers Bioreductive Prodrug Potential Absent in Non-Nitro Benzamide Analogs

The 4-nitro group in the target compound enables bioreductive activation—a hypoxia-selective mechanism that is entirely absent from non-nitrated benzamide analogs such as N-(2-carbamoylphenyl)benzamide (CAS 18543-22-1) . Nitrobenzamide prodrugs are reduced by cellular nitroreductases (NTR) to cytotoxic intermediates that exhibit differential toxicity across cell types. In a study of nitro benzamide prodrugs reduced by Ssap-NtrB, the resulting metabolites showed no toxicity to HUVEC normal endothelial cells, moderate toxicity to Hep3B hepatoma cells, and high toxicity to PC3 prostate cancer cells—a selectivity profile comparable to the clinical prodrug CB1954 [1]. The non-nitrated benzamide analogs lack this activation pathway entirely.

Bioreductive prodrug Nitroreductase Tumor selectivity

Optimal Research and Industrial Application Scenarios for N-(2-Carbamoylphenyl)-3-Methyl-4-Nitrobenzamide


Hypoxia-Selective Prodrug Development and Nitroreductase-Based GDEPT/ADEPT Programs

This compound is ideally suited as a scaffold for bioreductive prodrug design, where the 4-nitro group serves as the trigger for enzymatic activation. Its predicted intermediate reduction potential, conferred by the 3-methyl-4-nitro substitution pattern, positions it between rapidly reduced (e.g., dinitrobenzamide CB1954) and slowly reduced analogs, potentially reducing off-target activation in normoxic tissues while retaining sufficient hypoxia-dependent cytotoxicity [1][2]. Researchers developing GDEPT or ADEPT strategies should prioritize this compound over non-nitrated benzamide analogs, which lack the bioreductive trigger entirely, and over 4-iodo-3-nitrobenzamide (iniparib), whose distinct reduction kinetics may not suit all enzyme-prodrug pairings.

Structure-Activity Relationship Studies on 4-Substituted-3-Nitrobenzamide Anti-Proliferative Agents

The 3-nitrobenzamide scaffold with a 4-methyl substituent occupies a specific point in the established anti-proliferative SAR landscape. Published data demonstrate that varying the 4-position substituent shifts GI50 values across a >3-fold range in HCT-116, MDA-MB435, and HL-60 cancer cell lines [1]. This compound serves as the 4-methyl reference point for systematic SAR expansion, enabling direct comparison with 4-alkoxy, 4-halo, and 4-H analogs. Procurement of this specific substitution pattern ensures continuity with published datasets and allows valid potency comparisons within expanded compound libraries.

Intramolecular Hydrogen-Bonding and Conformational Studies of ortho-Carbamoyl Benzamides

The ortho-carbamoyl substitution enables intramolecular hydrogen bonding between the carbamoyl NH₂ (or C=O) and the adjacent amide NH, creating a pseudo-ring that constrains the molecular conformation and modulates physicochemical properties [1][2]. This compound provides an experimentally tractable model system for studying the effects of intramolecular H-bonding on LogP, membrane permeability, and protein binding. Its para-substituted isomer (CAS 6098-37-9) serves as the ideal negative control, as it shares identical molecular formula and functional groups but lacks the capacity for intramolecular H-bonding.

Amide Chemoselectivity and Metabolic Fate Studies in Nitroaromatic Reduction

The amide regiochemistry of this compound (nitrobenzanilide subclass) dictates a distinct reduction outcome—preferential carbonyl reduction rather than amide bond cleavage—under reducing conditions [1]. This property is critical for drug metabolism and pharmacokinetic (DMPK) studies where the intact scaffold must survive Phase I metabolism. Researchers investigating the metabolic fate of nitroaromatic amides should select this compound specifically for its nitrobenzanilide connectivity, as the alternative N-(nitrophenyl)benzamide connectivity yields a fragmented metabolite profile that would confound pharmacokinetic interpretation.

Quote Request

Request a Quote for N-(2-carbamoylphenyl)-3-methyl-4-nitrobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.